molecular formula C9H12ClN3OS B115851 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde CAS No. 141764-88-7

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

Cat. No.: B115851
CAS No.: 141764-88-7
M. Wt: 245.73 g/mol
InChI Key: ZOVNOCUBYWVOLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde is a high-value chemical building block in medicinal chemistry, recognized for its role in constructing novel antibacterial compounds. Its core research value lies in the synthesis of thiazolylketenyl quinazolinones (TQs), a unique class of molecules demonstrating significant potential in overcoming multidrug-resistant bacterial infections . Specifically, derivatives built upon this thiazole scaffold have exhibited excellent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) . In mechanistic studies, such compounds have been shown to exert a dual antibacterial effect: they disrupt bacterial membrane integrity, leading to the leakage of intracellular proteins, and can intercalate with DNA to block its replication . Furthermore, research indicates these molecules can act as allosteric modulators of penicillin-binding protein 2a (PBP2a), a key resistance factor in MRSA. By binding to the allosteric site, they trigger a conformational change that allows β-lactam antibiotics to access and inhibit PBP2a, thereby synergistically restoring the efficacy of existing drugs like cefdinir against resistant strains . This makes the compound a critical precursor for research aimed at developing next-generation combination therapies to address the growing global health threat of antibiotic resistance.

Properties

IUPAC Name

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVNOCUBYWVOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376713
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-88-7
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensing a thioamide with an α-haloketone. For this compound, a pre-functionalized α-chloro-ketone bearing an aldehyde group could react with a thiourea derivative containing the 1-methylpiperazinyl moiety. For example:

NH2C(S)NH(CH2)3N(CH3)2+ClC(O)CH2CHOThiazole Intermediate+Byproducts\text{NH}2\text{C(S)NH(CH}2\text{)}3\text{N(CH}3\text{)}2 + \text{ClC(O)CH}2\text{CHO} \rightarrow \text{Thiazole Intermediate} + \text{Byproducts}

This route demands anhydrous conditions and temperatures of 80–100°C.

Cyclization of Thiourea Derivatives

An alternative employs cyclization of NN-substituted thioureas with α-halocarbonyl compounds. For instance, 1-methylpiperazine-thiourea could react with 4-chloro-5-formyl-2-bromothiazole under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound.

Introduction of the 1-Methylpiperazinyl Group

Nucleophilic Aromatic Substitution (SNAr)

A halogenated thiazole intermediate (e.g., 2-bromo-4-chloro-5-thiazolecarboxaldehyde) undergoes SNAr with 1-methylpiperazine. The reaction typically requires polar aprotic solvents (DMF, DMSO) at 60–80°C, with catalytic KI to enhance reactivity.

Example Protocol :

  • Dissolve 2-bromo-4-chloro-5-thiazolecarboxaldehyde (1.0 equiv) and 1-methylpiperazine (1.2 equiv) in DMF.

  • Add KI (0.1 equiv) and heat at 70°C for 12 hours.

  • Isolate product via column chromatography (60–70% yield).

Buchwald-Hartwig Amination

Transition-metal-catalyzed coupling (e.g., Pd(OAc)₂/Xantphos) enables C–N bond formation between aryl halides and amines. This method offers superior regioselectivity for sterically hindered systems.

Aldehyde Functionalization at Position 5

Direct Formylation

The Vilsmeier-Haack reaction introduces an aldehyde group via electrophilic formylation. Treating a 5-unsubstituted thiazole with POCl₃ and DMF at 0–5°C generates the formyl derivative:

Thiazole+POCl3+DMF5-Formylthiazole Intermediate\text{Thiazole} + \text{POCl}_3 + \text{DMF} \rightarrow \text{5-Formylthiazole Intermediate}

Subsequent chlorination (e.g., Cl₂, SO₂Cl₂) installs the 4-chloro group.

Oxidation of Hydroxymethyl Precursors

Oxidizing a 5-hydroxymethyl group (e.g., using MnO₂ or KMnO₄) provides the aldehyde. This step requires careful pH control (pH 7–8) to prevent over-oxidation to carboxylic acids.

Chlorination Strategies

Electrophilic Chlorination

Direct chlorination of the thiazole ring at position 4 employs Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 25°C. Electron-withdrawing groups (e.g., aldehyde) direct electrophilic attack to the 4-position.

Use of Pre-Chlorinated Building Blocks

Incorporating 4-chloro substituents at earlier stages (e.g., α-chloro-ketones in Hantzsch synthesis) simplifies downstream functionalization.

Critical Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Hantzsch SynthesisStraightforward, scalableLow regioselectivity for piperazinyl groups50–65%
SNAr with PiperazineHigh functional group toleranceRequires activated aryl halides60–70%
Buchwald-HartwigExcellent for steric hindranceCostly catalysts, oxygen-sensitive conditions55–68%
Vilsmeier-Haack FormylationDirect aldehyde installationHarsh acidic conditions70–80%

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) or recrystallization from 2-butanone. Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 9.85 (s, 1H, CHO), 3.45–3.60 (m, 4H, piperazinyl CH₂), 2.35 (s, 3H, N–CH₃).

  • IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxylic acid.

    Reduction: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolemethanol.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde exhibits significant antimicrobial properties. Its thiazole structure is known to enhance the interaction with microbial targets, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that promote tumor growth .
  • Neuropharmacology : Given its piperazine component, this compound is being investigated for potential neuroactive properties. It may interact with neurotransmitter systems, offering possibilities for treating neurological disorders.

Biological Research Applications

  • Binding Affinity Studies : The compound has been used in studies assessing its binding affinity to various biological targets, including receptors involved in neurotransmission and cell signaling pathways. This research is crucial for understanding its pharmacological profile.
  • Structure-Activity Relationship (SAR) Studies : Researchers are exploring the SAR of this compound to optimize its efficacy and reduce potential side effects. Modifications to the thiazole and piperazine moieties are being evaluated for enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various thiazole derivatives included this compound. Results showed a significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that this compound inhibited proliferation at micromolar concentrations. Further investigations revealed that it induces apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at Position 2

The substituent at position 2 of the thiazole ring critically influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent (Position 2) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-Methyl-4-piperazinyl 141764-88-7 C₉H₁₂ClN₃OS 245.73 (calculated) Intermediate in kinase inhibitor synthesis
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde Piperidino 139670-00-1 C₉H₁₁ClN₂OS 230.71 98% purity; used in organic syntheses
4-Chloro-2-(1-pyrrolidino)-5-thiazolecarboxaldehyde Pyrrolidino 175543-06-3 C₈H₉ClN₂OS 216.71 Boiling point: 354.9°C (predicted)
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde tert-Butylamino 199851-22-4 C₈H₁₁ClN₂OS 218.70 Density: 1.327 g/cm³
4-Chloro-2-(4-morpholinyl)-5-thiazolecarboxaldehyde Morpholino 129880-84-8 C₈H₉ClN₂O₂S 232.68 Aliphatic heterocycle; used in drug discovery
Key Observations:
  • Synthetic Utility : The target compound’s 1-methylpiperazinyl group enables versatile modifications in drug candidates, such as introducing secondary pharmacophores .

Commercial Availability and Suppliers

  • Target Compound : Listed by SynChem, Inc. (Cat# SC-15104) .
  • Analogs : Available from global suppliers (e.g., Alchem Pharmtech, Carbosynth) with prices ranging from $50–$500/g depending on purity .

Biological Activity

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (CAS No. 141764-88-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₉H₁₂ClN₃OS
  • Molecular Weight : 245.73 g/mol
  • Density : 1.372 g/cm³
  • Boiling Point : 373.7 ºC
  • Flash Point : 179.8 ºC

Biological Activity Overview

The compound is primarily investigated for its potential as an antitumor agent , as well as its activity against neurodegenerative diseases such as Alzheimer's disease . The following sections detail these activities.

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the growth of HeLa (cervical cancer) and A-549 (lung cancer) cells.

Cell LineIC50 Value (µM)Reference
HeLa15.2
A-54912.3

The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.

Acetylcholinesterase Inhibition

Compounds that inhibit AChE can increase acetylcholine levels in the brain, thereby improving cognitive function. The thiazole derivative exhibited significant AChE inhibitory activity with an IC50 value of 8.5 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease.

CompoundIC50 Value (µM)Reference
This compound8.5

Case Studies

  • Study on Anticancer Activity :
    A study conducted on various thiazole derivatives including our compound showed that modifications in the piperazine structure significantly affected cytotoxicity against cancer cell lines. The study highlighted structure-activity relationships that could guide further drug development efforts ( ).
  • Neuroprotective Study :
    In a neuroprotective study, the compound was tested alongside known AChE inhibitors such as donepezil and rivastigmine. Results indicated that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its favorable binding affinity and inhibitory potency ( ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions involving thiazole precursors and piperazine derivatives. Key steps include:

  • Thiazole core formation : Chlorination at the 4-position and introduction of the aldehyde group at the 5-position via Vilsmeier-Haack or formylation reactions.
  • Piperazine substitution : Reaction of 1-methylpiperazine with the thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical parameters : Temperature (80–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 thiazole:piperazine) to minimize side products. Yields typically range from 60–75% .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiazole C-2 piperazinyl proton signals at δ 3.2–3.5 ppm and aldehyde proton at δ 9.8–10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 300.0825 for C₁₀H₁₄ClN₅OS) .
  • Elemental Analysis : Carbon, nitrogen, and sulfur content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
  • Variable-temperature NMR : Identify dynamic processes (e.g., piperazinyl ring puckering) causing signal splitting .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde, δ 9.9 ppm for aldehyde) .

Q. What computational methods are effective for predicting the reactivity of the aldehyde group in further derivatizations?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui f⁻ for the aldehyde carbon) to assess nucleophilic attack susceptibility .
  • Molecular docking : Predict binding interactions if the compound is a pharmacophore (e.g., with enzymes like COX-2 using AutoDock Vina) .
  • Solvent-effect modeling : COSMO-RS simulations optimize reaction conditions for aldehyde-based condensations (e.g., with hydrazines) .

Q. How can reaction conditions be optimized to mitigate byproducts during piperazinyl-thiazole coupling?

  • Methodological Answer : Common byproducts (e.g., N-methylpiperazine dimerization) are minimized by:

  • Stepwise addition : Introduce piperazine slowly to avoid excess base (K₂CO₃) promoting side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs conventional) and improves selectivity (yields >80%) .
  • Purification protocols : Use silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂) or recrystallization from ethanol .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing SAR studies targeting the thiazole and piperazinyl moieties?

  • Methodological Answer :

  • Thiazole modifications : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to assess electronic effects on bioactivity .
  • Piperazine substitutions : Introduce bulky groups (e.g., cyclohexyl) to evaluate steric hindrance in receptor binding .
  • Control experiments : Compare activity of intermediates (e.g., 4-Chloro-5-thiazolecarboxaldehyde) to isolate contributions of specific substituents .

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Batch consistency : Validate purity via HPLC (≥95% purity, retention time 8.2 mins) for each assay .
  • Solubility optimization : Use DMSO stock solutions (<1% v/v) to avoid aggregation in aqueous buffers.
  • Positive controls : Include reference inhibitors (e.g., rofecoxib for COX-2 assays) to calibrate activity thresholds .

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